Cas no 22160-08-3 ((R)-2-Ethylpiperidine)
(R)-2-Ethylpiperidine Chemical and Physical Properties
Names and Identifiers
-
- (R)-2-Ethylpiperidine
- (-)-R-2-ethylpiperidine
- Piperidine, 2-ethyl-,(2R)-
- (2R)-2-Ethylpiperidine
- DTXSID001321316
- N11156
- MFCD11046056
- EN300-4296271
- D90478
- AKOS006308377
- 2alpha-Ethylpiperidine
- SCHEMBL156067
- 22160-08-3
- CS-0449851
- DB-310266
-
- MDL: MFCD28165865
- Inchi: 1S/C7H15N/c1-2-7-5-3-4-6-8-7/h7-8H,2-6H2,1H3/t7-/m1/s1
- InChI Key: QBBKKFZGCDJDQK-SSDOTTSWSA-N
- SMILES: N1CCCC[C@H]1CC
Computed Properties
- Exact Mass: 113.12000
- Monoisotopic Mass: 113.120449483g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 8
- Rotatable Bond Count: 1
- Complexity: 61.4
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 12Ų
Experimental Properties
- PSA: 12.03000
- LogP: 1.86730
(R)-2-Ethylpiperidine Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
(R)-2-Ethylpiperidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM514989-1g |
(R)-2-Ethylpiperidine |
22160-08-3 | 95% | 1g |
$1001 | 2022-09-01 | |
| eNovation Chemicals LLC | Y0992112-5g |
(R)-2-Ethylpiperidine |
22160-08-3 | 95% | 5g |
$1060 | 2024-08-02 | |
| eNovation Chemicals LLC | D511151-10g |
(R)-2-Ethylpiperidine |
22160-08-3 | 97% | 10g |
$2715 | 2024-05-24 | |
| eNovation Chemicals LLC | D521187-1g |
(R)-2-ETHYLPIPERIDINE |
22160-08-3 | 97% | 1g |
$845 | 2024-05-24 | |
| eNovation Chemicals LLC | D521187-5g |
(R)-2-ETHYLPIPERIDINE |
22160-08-3 | 97% | 5g |
$1690 | 2024-05-24 | |
| Enamine | EN300-4296271-0.05g |
(2R)-2-ethylpiperidine |
22160-08-3 | 0.05g |
$1152.0 | 2023-05-30 | ||
| Enamine | EN300-4296271-0.1g |
(2R)-2-ethylpiperidine |
22160-08-3 | 0.1g |
$1207.0 | 2023-05-30 | ||
| Enamine | EN300-4296271-0.25g |
(2R)-2-ethylpiperidine |
22160-08-3 | 0.25g |
$1262.0 | 2023-05-30 | ||
| Enamine | EN300-4296271-0.5g |
(2R)-2-ethylpiperidine |
22160-08-3 | 0.5g |
$1316.0 | 2023-05-30 | ||
| Enamine | EN300-4296271-1.0g |
(2R)-2-ethylpiperidine |
22160-08-3 | 1g |
$1371.0 | 2023-05-30 |
(R)-2-Ethylpiperidine Suppliers
(R)-2-Ethylpiperidine Related Literature
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
Additional information on (R)-2-Ethylpiperidine
Introduction to (R)-2-Ethylpiperidine and Its CAS No. 22160-08-3
(R)-2-Ethylpiperidine, identified by the Chemical Abstracts Service Number (CAS No.) 22160-08-3, is a significant compound in the field of pharmaceutical chemistry and organic synthesis. This piperidine derivative exhibits unique structural and functional properties that make it valuable in the development of various chemical entities, particularly in medicinal chemistry. The stereochemistry of this compound, specifically the (R) configuration, plays a crucial role in its biological activity and interaction with biological targets.
The< strong> CAS No. 22160-08-3 provides a unique identifier for this chemical, ensuring precise classification and communication within the scientific community. This specificity is essential for researchers who are involved in synthesizing, analyzing, and utilizing this compound in their studies. The< strong> (R)-2-Ethylpiperidine molecule is characterized by a six-membered nitrogen-containing ring substituted with an ethyl group at the 2-position, along with the (R) stereocenter at the same position. This configuration imparts distinct electronic and steric properties that influence its reactivity and function.
In recent years, there has been growing interest in< strong> (R)-2-Ethylpiperidine due to its potential applications in drug discovery and development. Piperidine derivatives are known for their versatility in medicinal chemistry, often serving as key structural motifs in bioactive molecules. The presence of the ethyl group and the (R) configuration enhances the compound's ability to interact with biological receptors, making it a valuable scaffold for designing new therapeutic agents.
One of the most compelling aspects of< strong> (R)-2-Ethylpiperidine is its role as a building block in the synthesis of more complex pharmaceuticals. Researchers have leveraged its structural features to develop novel compounds with improved pharmacological profiles. For instance, studies have demonstrated its utility in creating ligands for G-protein coupled receptors (GPCRs), which are involved in a wide range of physiological processes and are targeted by numerous drugs.
The< strong> CAS No. 22160-08-3 has facilitated easier access to this compound for academic and industrial researchers. With advancements in synthetic methodologies, the production of< strong> (R)-2-Ethylpiperidine has become more efficient, allowing for larger-scale investigations. These developments have enabled scientists to explore its potential applications more thoroughly, leading to new insights into its behavior and utility.
In addition to its role in drug discovery, (R)-2-Ethylpiperidine has shown promise in materials science and catalysis. Its unique structure allows it to act as a chiral auxiliary or ligand in asymmetric synthesis, where it helps direct reactions towards specific stereoisomers. This capability is particularly valuable in producing enantiomerically pure compounds, which are often required for pharmaceutical applications due to their improved efficacy and reduced side effects.
The stereochemistry of< strong> (R)-2-Ethylpiperidine , as indicated by the (R) configuration, is critical for its biological activity. The spatial arrangement of atoms around the stereocenter influences how the molecule interacts with biological targets such as enzymes and receptors. This precise control over stereochemistry is a cornerstone of modern medicinal chemistry, enabling the design of molecules that are highly selective for their intended targets.
The< strong>CAS No. 22160-08-3 has been instrumental in ensuring that researchers around the world can accurately identify and utilize this compound. By providing a standardized identifier, it streamlines communication and collaboration within the scientific community. This standardization is particularly important when multiple research groups are working on related projects or when sharing data on synthetic pathways and reaction conditions.
In conclusion,< strong>(R)-2-Ethylpiperidine, with its CAS No. 22160-08-3, represents a significant compound with diverse applications in pharmaceutical chemistry and beyond. Its unique structural features and stereochemical configuration make it a valuable tool for researchers developing new drugs and materials. As our understanding of its properties continues to grow, so too will its importance in advancing scientific knowledge and innovation.
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